molecular formula C11H9NO2 B116483 2-(Quinolin-7-YL)acetic acid CAS No. 152149-07-0

2-(Quinolin-7-YL)acetic acid

Cat. No. B116483
CAS RN: 152149-07-0
M. Wt: 187.19 g/mol
InChI Key: GEAYJNMLEZCCHF-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)acetic acid is a quinoline compound with the molecular formula C11H9NO2 . It is a type of heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline compounds, including this compound, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of this compound can be found in databases like PubChem .


Chemical Reactions Analysis

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives involves various reactions, including transition metal-catalyzed reactions and green reaction protocols .

Advantages and Limitations for Lab Experiments

Quinaldic acid has several advantages for laboratory experiments, including its availability, low cost, and ease of synthesis. It is also a stable compound that can be stored for long periods without degradation. However, 2-(Quinolin-7-YL)acetic acid acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using this compound acid.

Future Directions

There are several future directions for research on 2-(Quinolin-7-YL)acetic acid acid, including:
1. Development of novel this compound acid derivatives with enhanced biological and chemical properties.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and antitumor activities of this compound acid.
3. Optimization of the synthesis of this compound acid and its derivatives for industrial applications.
4. Exploration of the potential applications of this compound acid in the development of new materials, such as MOFs and fluorescent dyes.
5. Development of new analytical methods using this compound acid as a chelating agent or derivatizing agent.
Conclusion
In conclusion, this compound acid is a versatile molecule with diverse biological and chemical properties that make it a promising candidate for scientific research. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it an attractive target for further investigation. With continued research, this compound acid and its derivatives may have significant implications for the development of new drugs, materials, and analytical methods.

Synthesis Methods

Quinaldic acid can be synthesized through various methods, including the reaction of 7-chloroquinoline with sodium cyanide followed by hydrolysis, or the reaction of 2-chloroacetic acid with quinoline in the presence of a base. These methods have been optimized to obtain high yields of 2-(Quinolin-7-YL)acetic acid acid with good purity.

Scientific Research Applications

Quinaldic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(Quinolin-7-YL)acetic acid acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In material science, this compound acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. Quinaldic acid has also been used as a precursor for the synthesis of fluorescent dyes and sensors for the detection of metal ions.
In analytical chemistry, this compound acid has been used as a chelating agent for the separation and determination of metal ions in complex matrices. It has also been used as a derivatizing agent for the analysis of amino acids and other biomolecules by high-performance liquid chromatography (HPLC).

properties

IUPAC Name

2-quinolin-7-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYJNMLEZCCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595512
Record name (Quinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152149-07-0
Record name (Quinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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